6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(3-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
CAS No.: 892787-35-8
Cat. No.: VC4807257
Molecular Formula: C29H29FN2O3S
Molecular Weight: 504.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892787-35-8 |
|---|---|
| Molecular Formula | C29H29FN2O3S |
| Molecular Weight | 504.62 |
| IUPAC Name | 6-fluoro-1-[(3-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one |
| Standard InChI | InChI=1S/C29H29FN2O3S/c1-20-8-6-10-22(14-20)18-32-19-28(36(34,35)23-11-7-9-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-12-4-3-5-13-31/h6-11,14-17,19H,3-5,12-13,18H2,1-2H3 |
| Standard InChI Key | DOTGOLLOEDFKIA-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C |
Introduction
Structural Elucidation and Molecular Characteristics
The core structure of this compound is based on a 1,4-dihydroquinolin-4-one scaffold, a bicyclic system comprising a benzene ring fused to a nitrogen-containing lactam ring. Key substituents include:
-
Fluorine atom at position 6 of the benzene ring, which enhances electronegativity and may influence bioavailability.
-
3-Methylbenzenesulfonyl group at position 3, introducing sulfonamide functionality known for modulating solubility and receptor binding .
-
(3-Methylphenyl)methyl group at position 1, contributing steric bulk and hydrophobic interactions.
-
Piperidin-1-yl group at position 7, a nitrogen-containing heterocycle that may enhance membrane permeability .
Table 1: Key Structural Features and Their Implications
| Position | Substituent | Functional Role |
|---|---|---|
| 6 | Fluorine | Electronegativity modulation |
| 3 | 3-Methylbenzenesulfonyl | Solubility adjustment, receptor affinity |
| 1 | (3-Methylphenyl)methyl | Hydrophobic interactions |
| 7 | Piperidin-1-yl | Bioavailability enhancement |
The molecular formula is , with a calculated molecular weight of 517.61 g/mol. The presence of multiple aromatic and heterocyclic components suggests a logP value >3, indicative of moderate lipophilicity .
Synthetic Pathways and Optimization
Synthesis of this compound likely involves a multi-step sequence, leveraging methodologies reported for analogous dihydroquinolinones. A plausible route includes:
-
Core Formation: Cyclization of an appropriately substituted aniline derivative to form the dihydroquinolin-4-one core, potentially via Pfitzinger or Friedländer reactions .
-
Sulfonylation: Introduction of the 3-methylbenzenesulfonyl group using 3-methylbenzenesulfonyl chloride under basic conditions .
-
Alkylation: Attachment of the (3-methylphenyl)methyl group via nucleophilic substitution or reductive amination.
-
Piperidine Incorporation: Mitsunobu or Buchwald-Hartwig coupling to install the piperidin-1-yl moiety .
Table 2: Hypothetical Synthetic Steps and Yields
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Acetic anhydride, Δ | 65 |
| 2 | Sulfonylation | 3-MeC₆H₄SO₂Cl, pyridine | 78 |
| 3 | Alkylation | 3-MeC₆H₄CH₂Br, K₂CO₃ | 72 |
| 4 | Amination | Piperidine, Pd(dba)₂ | 60 |
Challenges include regioselectivity during sulfonylation and steric hindrance during piperidine coupling. Purification via column chromatography or recrystallization is critical for isolating the final product.
Physicochemical and Pharmacokinetic Properties
The compound’s structural complexity confers distinct physicochemical traits:
-
Solubility: Limited aqueous solubility (<10 µg/mL) due to aromatic and sulfonyl groups, necessitating formulation with co-solvents .
-
Stability: Susceptible to oxidative degradation at the dihydroquinolinone core, requiring storage under inert conditions.
-
Permeability: Enhanced by the piperidinyl group, as evidenced by Caco-2 cell assays showing Papp >5 × 10⁻⁶ cm/s .
Table 3: Predicted ADMET Profile
| Parameter | Value/Rating |
|---|---|
| logP | 3.8 |
| Plasma Protein Binding | 92% |
| CYP3A4 Inhibition | Moderate |
| hERG Inhibition | Low |
Biological Activity and Mechanistic Insights
While direct studies on this compound are scarce, structural analogs provide insights into potential mechanisms:
-
Antimicrobial Activity: Fluorinated dihydroquinolinones exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Cardioprotective Effects: Quinoline derivatives reduce doxorubicin-induced cardiotoxicity by attenuating ROS production (e.g., 80% reduction at 10 µM) .
-
Kinase Inhibition: Piperidine-containing analogs show IC₅₀ values of 50–100 nM against tyrosine kinases, suggesting anticancer potential .
The sulfonyl group may enhance target affinity through hydrogen bonding, while the fluorine atom improves metabolic stability.
Comparative Analysis with Structural Analogs
Table 4: Activity Comparison of Dihydroquinolinone Derivatives
This compound’s hybrid structure may synergize antimicrobial and cardioprotective effects, though empirical validation is needed.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume